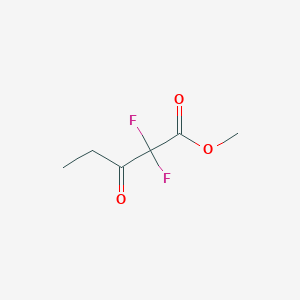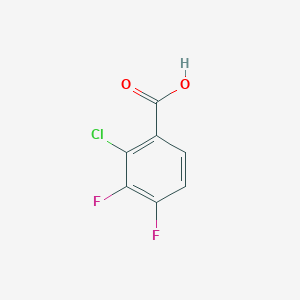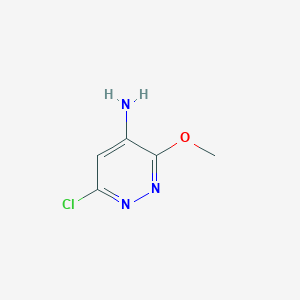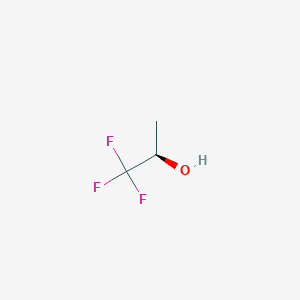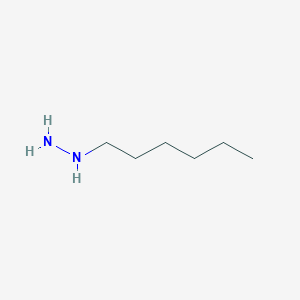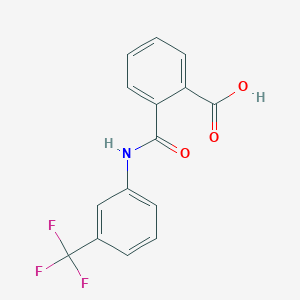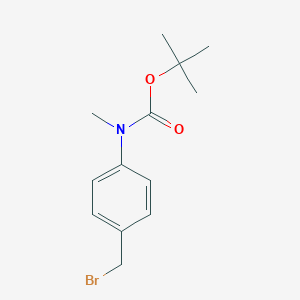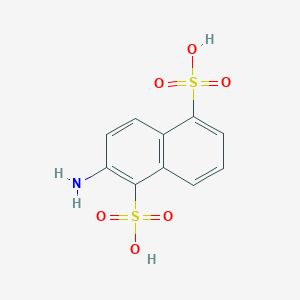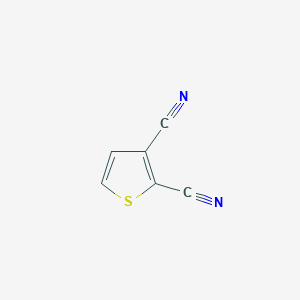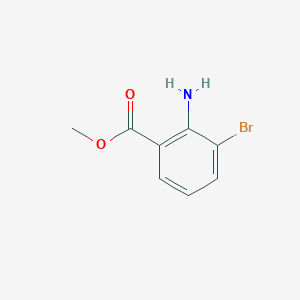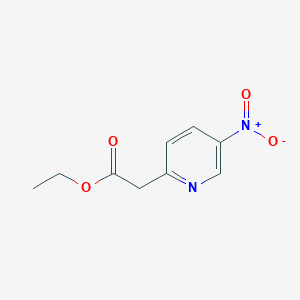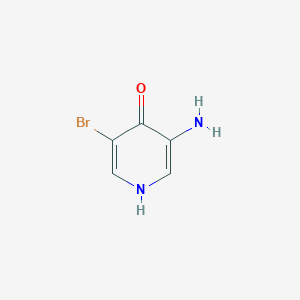
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol, also known as EMEO, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. EMEO is a derivative of ethylene oxide and has a unique structure that makes it an interesting compound for researchers to study.
Mecanismo De Acción
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol enhances the activity of GABA receptors by binding to a specific site on the receptor. This binding increases the affinity of the receptor for GABA, leading to increased inhibitory activity in the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has been shown to have a range of biochemical and physiological effects. In addition to enhancing the activity of GABA receptors, 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has been shown to increase the release of dopamine in the brain, which could have implications for the treatment of addiction. 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has also been shown to have anti-inflammatory properties, which could have implications for the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in lab experiments is its ability to cross the blood-brain barrier, which allows researchers to study its effects on the brain. However, 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are a number of future directions for research on 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol. One area of interest is the potential use of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in the treatment of anxiety, depression, and other neurological disorders. Another area of interest is the potential use of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in the treatment of addiction. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol and its potential applications in scientific research.
Métodos De Síntesis
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-1-propyne with 2,3-epoxypropanol to form 1-(3-bromo-3-methyloxiran-2-yl)prop-1-yne. The second step is the reaction of 1-(3-bromo-3-methyloxiran-2-yl)prop-1-yne with sodium hydroxide and copper(I) iodide to form 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has shown potential for use in scientific research due to its ability to cross the blood-brain barrier and interact with GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in regulating brain activity. 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has been shown to enhance the activity of GABA receptors, which could have implications for the treatment of anxiety, depression, and other neurological disorders.
Propiedades
Número CAS |
197307-16-7 |
|---|---|
Nombre del producto |
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
1-(3-ethynyl-3-methyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-4-7(3)6(9-7)5(2)8/h1,5-6,8H,2-3H3 |
Clave InChI |
IEMXYTGGVOVAOZ-UHFFFAOYSA-N |
SMILES |
CC(C1C(O1)(C)C#C)O |
SMILES canónico |
CC(C1C(O1)(C)C#C)O |
Sinónimos |
Pentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



